molecular formula C17H19NO4S2 B2721148 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine CAS No. 1396869-83-2

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine

Cat. No.: B2721148
CAS No.: 1396869-83-2
M. Wt: 365.46
InChI Key: YETHHBFJOKGUFX-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine is a complex organic compound that features a unique combination of structural elements, including a piperidine ring, a thiophene ring, and a dihydrobenzo[dioxin] moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Dihydrobenzo[dioxin] Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydrobenzo[dioxin] ring.

    Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the sulfonylated dihydrobenzo[dioxin] compound.

    Thiophene Ring Introduction: The final step involves the coupling of the thiophene ring to the piperidine derivative, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under mild conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel organic electronic materials, such as organic semiconductors and light-emitting diodes.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to receptor sites and influence signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,3-Dihydrobenzo[b]thiophene-1,1-dioxide-6-yl)sulfonyl)-4-(thiophen-3-yl)piperidine
  • 1-((2,3-Dihydrobenzo[b]furan-6-yl)sulfonyl)-4-(thiophen-3-yl)piperidine

Uniqueness

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine is unique due to the presence of the dihydrobenzo[dioxin] moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of selective receptor modulators or advanced materials.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-thiophen-3-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S2/c19-24(20,15-1-2-16-17(11-15)22-9-8-21-16)18-6-3-13(4-7-18)14-5-10-23-12-14/h1-2,5,10-13H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETHHBFJOKGUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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